Cas no 195053-92-0 (2-(1-Trityl-1H-imidazol-4-yl)-ethylamine)
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine Chemical and Physical Properties
Names and Identifiers
-
- 2-(1-Trityl-1H-imidazol-4-yl)ethanamine hydrate
- 2-(1-Trityl-1H-imidazol-4-yl)ethanamine
- 1-(Triphenylmethyl)-1H-Imidazole-4-ethanamine
- 1H-Imidazole-4-ethanamine,1-(triphenylmethyl)-
- 2-(1-TRITYL-1H-IMIDAZOL-4-YL)ETHYLAMINE HYDRATE,
- 2-(1-tritylimidazol-4-yl)ethanamine
- 1-(Triphenylmethyl)-4-(2-amino-1-ethyl)imidazole
- 1-Tritylhistamine
- 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine
- 2-(1-Trityl-1H-imidazol-4-yl)-ethylaminehydrochloride
- 2,6-DICHLORO-7-ISOPROPYLPURINE>
- 4-(2-Aminoethyl)-1-(triphenylmethyl)-imidazole
- 4-(2-aminoethyl)-1-tritylimidazole
- tritylhistamine
- 2-(1-TRITYL-1H-IMIDAZOL-4-YL)-ETHYLAMINE HYDRATE
- 1H-Imidazole-4-ethanamine, 1-(triphenylmethyl)-
- WZPAUNPMGPHBHT-UHFFFAOYSA-N
- 2-(1-trityl-1h-imidazol-4-yl)-ethyl amine
- C24H23N3
- N(^tau)-tritylhistamine
- 1016AJ
- AB28320
- AK162336
- 2-(1-Trityl-1
- SCHEMBL2035093
- FT-0724795
- A12996
- DTXSID40347148
- VHA05392
- 2-[1-(triphenylmethyl)-1H-imidazol-4-yl]ethan-1-amine
- 2-(1-Trityl-1H-imidazol-4-yl)ethylamine #
- 195053-92-0
- 2-(1-Trityl-1H-imidazol-4-yl)ethylamine
- CS-W006417
- SY046442
- DS-7768
- AMY37695
- MFCD06738986
- J-012633
- AKOS005067669
- DB-065874
-
- MDL: MFCD06738986
- Inchi: 1S/C24H23N3/c25-17-16-23-18-27(19-26-23)24(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17,25H2
- InChI Key: WZPAUNPMGPHBHT-UHFFFAOYSA-N
- SMILES: N1(C=NC(CCN)=C1)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 353.18900
- Monoisotopic Mass: 353.189197746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8
- XLogP3: 4.1
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.09
- Boiling Point: 515.3°Cat760mmHg
- Flash Point: 265.4°C
- Refractive Index: 1.614
- PSA: 43.84000
- LogP: 4.92480
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine Security Information
- Signal Word:Danger
- Hazard Statement: H314;H318
- Warning Statement: P280;P305+P351+P338
- Hazardous Material transportation number:3259
- HazardClass:8
- PackingGroup:Ⅲ
- Storage Condition:2-8 °C
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QZ347-250mg |
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine |
195053-92-0 | 97% | 250mg |
370CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QZ347-50mg |
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine |
195053-92-0 | 97% | 50mg |
80.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QZ347-1g |
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine |
195053-92-0 | 97% | 1g |
823.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QZ347-5g |
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine |
195053-92-0 | 97% | 5g |
3517.0CNY | 2021-08-03 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0039-1g |
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine |
195053-92-0 | 96% | 1g |
1272.06CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0039-5g |
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine |
195053-92-0 | 96% | 5g |
3816.19CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T899173-5g |
2-(1-Trityl-1H-imidazol-4-yl)ethanamine |
195053-92-0 | 97% | 5g |
2,582.10 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QZ347-200mg |
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine |
195053-92-0 | 97% | 200mg |
188.0CNY | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T66010-5g |
2-(1-Trityl-1H-imidazol-4-yl)ethanamine |
195053-92-0 | 97% | 5g |
¥1003.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T66010-250mg |
2-(1-Trityl-1H-imidazol-4-yl)ethanamine |
195053-92-0 | 97% | 250mg |
¥112.0 | 2023-09-06 |
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine Suppliers
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine
Introduction to 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine (CAS No: 195053-92-0)
2-(1-Trityl-1H-imidazol-4-yl)-ethylamine is a specialized organic compound with the CAS registry number 195053-92-0. This compound has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science due to its unique structural properties and potential applications. The molecule consists of an imidazole ring substituted with a trityl group at the 1-position and an ethylamine moiety at the 4-position, making it a versatile building block for various chemical transformations.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine. Researchers have explored various routes, including microwave-assisted synthesis and catalytic strategies, to optimize the production process. These methods not only enhance yield but also reduce reaction times, making the compound more accessible for large-scale applications. The trityl group, a triphenylmethyl group, imparts stability and aromaticity to the molecule, while the ethylamine moiety introduces nucleophilic reactivity, making it suitable for further functionalization.
The compound's structure has been leveraged in drug discovery efforts, particularly in the development of bioactive molecules. Studies have shown that 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine can act as a scaffold for designing inhibitors of key enzymes involved in diseases such as cancer and neurodegenerative disorders. Its ability to form hydrogen bonds and interact with biological targets makes it a promising candidate for therapeutic interventions.
In addition to its medicinal applications, 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine has found utility in materials science. Its aromatic system and amine functionality make it a potential precursor for advanced materials such as conductive polymers and metalloorganic frameworks (MOFs). Recent research has demonstrated its role in enhancing the electronic properties of polymers, paving the way for applications in flexible electronics and energy storage devices.
The synthesis of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine involves a multi-step process that begins with the preparation of trityl chloride followed by nucleophilic substitution with an imidazole derivative. The reaction conditions are carefully optimized to ensure high purity and yield. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the compound's structure and purity.
From an environmental standpoint, studies on the eco-friendliness of 2-(1-Trityl-1H-imidazol-4-yl)-ethylamine have highlighted its biodegradability under specific conditions. This is particularly important for its application in sustainable chemistry and green manufacturing processes. Researchers are actively exploring ways to minimize waste generation during its synthesis while maintaining product quality.
In conclusion, 2-(1-Trityl
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